molecular formula C21H24N4O4S B277208 N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B277208
M. Wt: 428.5 g/mol
InChI Key: IGNKTXQUNBGIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as BMS-806, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMS-806 belongs to the class of kinase inhibitors and has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).

Mechanism of Action

BMS-806 works by binding to the ATP-binding site of kinases, thereby inhibiting their activity. The compound has been shown to be highly selective for N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide and HER2, with little or no activity against other kinases. This selectivity makes BMS-806 a promising candidate for cancer therapy, as it may be able to target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
BMS-806 has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, as well as the activation of downstream signaling pathways. In addition, BMS-806 has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-806 is its selectivity for N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide and HER2, which makes it a promising candidate for cancer therapy. In addition, the compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one of the main limitations of BMS-806 is its low solubility, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for the study of BMS-806. One area of research is the development of more potent and selective inhibitors of N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide and HER2, which may have even greater therapeutic potential. In addition, further studies are needed to determine the optimal dosing and administration of BMS-806 in clinical settings. Finally, the potential applications of BMS-806 in the treatment of other diseases, such as inflammatory bowel disease and psoriasis, should also be explored.

Synthesis Methods

The synthesis of BMS-806 involves several steps, including the preparation of the starting materials, the formation of the quinazoline ring, and the attachment of the sulfonamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

BMS-806 has been extensively studied for its potential therapeutic applications in the treatment of cancer. The compound has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells, including N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide and HER2. In addition, BMS-806 has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-[butyl(methyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H24N4O4S/c1-3-4-13-24(2)30(28,29)17-11-9-16(10-12-17)23-20(26)14-25-15-22-19-8-6-5-7-18(19)21(25)27/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,26)

InChI Key

IGNKTXQUNBGIDR-UHFFFAOYSA-N

SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.